molecular formula C28H33NO4S B14333375 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid CAS No. 111864-04-1

12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid

Cat. No.: B14333375
CAS No.: 111864-04-1
M. Wt: 479.6 g/mol
InChI Key: VORFADARQSDSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid: is a synthetic organic compound that features a pyrene moiety attached to a dodecanoic acid backbone via a sulfonamide linkage. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of pyrene with the fatty acid chain of dodecanoic acid. The presence of the pyrene group imparts fluorescence properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid typically involves the following steps:

    Sulfonylation of Pyrene: Pyrene is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group at the 1-position, forming pyrene-1-sulfonyl chloride.

    Formation of Sulfonamide: The pyrene-1-sulfonyl chloride is then reacted with 12-aminododecanoic acid under basic conditions to form the sulfonamide linkage, resulting in this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The pyrene moiety can undergo oxidation reactions, typically forming pyrenequinones.

    Reduction: The sulfonamide group can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic ring of pyrene can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Br2, Cl2) for halogenation.

Major Products:

    Oxidation: Pyrenequinones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Nitro-pyrene or halogenated pyrene derivatives.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: Due to its fluorescent properties, 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid is used as a probe in fluorescence spectroscopy and imaging.

Biology:

    Membrane Studies: The compound can be incorporated into lipid bilayers to study membrane dynamics and interactions due to its amphiphilic nature.

Medicine:

    Drug Delivery: Its ability to integrate into lipid membranes makes it a potential candidate for drug delivery systems, particularly for targeting specific cells or tissues.

Industry:

    Sensors: Utilized in the development of chemical sensors for detecting environmental pollutants or biological molecules.

Mechanism of Action

The mechanism of action of 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid primarily involves its interaction with lipid membranes. The dodecanoic acid chain allows it to embed within the lipid bilayer, while the pyrene moiety remains exposed, enabling fluorescence-based detection. This interaction can be used to monitor membrane fluidity, phase transitions, and protein-lipid interactions.

Comparison with Similar Compounds

Uniqueness:

    Fluorescence: The unique combination of pyrene and dodecanoic acid in this compound imparts distinct fluorescence properties, making it more versatile in applications compared to its individual components.

    Amphiphilicity: The compound’s ability to interact with both hydrophobic and hydrophilic environments enhances its utility in membrane studies and drug delivery systems.

Properties

CAS No.

111864-04-1

Molecular Formula

C28H33NO4S

Molecular Weight

479.6 g/mol

IUPAC Name

12-(pyren-1-ylsulfonylamino)dodecanoic acid

InChI

InChI=1S/C28H33NO4S/c30-26(31)13-8-6-4-2-1-3-5-7-9-20-29-34(32,33)25-19-17-23-15-14-21-11-10-12-22-16-18-24(25)28(23)27(21)22/h10-12,14-19,29H,1-9,13,20H2,(H,30,31)

InChI Key

VORFADARQSDSOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NCCCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.